molecular formula C10H9BrN2O B11791698 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole CAS No. 168820-17-5

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole

Cat. No.: B11791698
CAS No.: 168820-17-5
M. Wt: 253.09 g/mol
InChI Key: QXBDYMULAJTADX-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 4th position, a methoxy group at the 3rd position, and a phenyl group at the 1st position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole typically involves the O-alkylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol. This reaction is carried out using sodium hydride and methyl iodide in an alkaline medium. The reaction proceeds with good yield, and the product is purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be formed.

    Cross-Coupling Products: Complex heterocyclic compounds and biaryl systems are common products of cross-coupling reactions.

Scientific Research Applications

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The specific mechanism of action for 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole depends on its applicationFor example, some pyrazole compounds inhibit oxidative phosphorylation and ATP exchange reactions, affecting cellular energy metabolism .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: Lacks the methoxy and phenyl groups, making it less complex.

    3-Methoxy-1-phenyl-1H-pyrazole: Lacks the bromine atom, affecting its reactivity.

    1-Phenyl-1H-pyrazole: Lacks both the bromine and methoxy groups, making it a simpler structure.

Uniqueness

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole is unique due to the combination of its substituents, which confer specific reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new biologically active compounds .

Properties

CAS No.

168820-17-5

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

4-bromo-3-methoxy-1-phenylpyrazole

InChI

InChI=1S/C10H9BrN2O/c1-14-10-9(11)7-13(12-10)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

QXBDYMULAJTADX-UHFFFAOYSA-N

Canonical SMILES

COC1=NN(C=C1Br)C2=CC=CC=C2

Origin of Product

United States

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